2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride
Overview
Description
Midodrine hydrochloride is known for its efficacy as a cardiovascular drug due to its long-lasting blood pressure-increasing effect .
Synthesis Analysis
The synthesis of midodrine hydrochloride involves reacting 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in the presence of a solvent system comprising Tetrahydrofuran and water. The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system. This product is reduced selectively first with sodium borohydride and subsequently with stannous chloride. This product is converted in situ to the corresponding hydrochloride salt immediately after reduction on its own .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of midodrine hydrochloride have been described in the Synthesis Analysis section above .
Scientific Research Applications
Synthesis of Cardiovascular Drugs
This compound is utilized in the synthesis of drugs like midodrine hydrochloride , which is known for its efficacy as a cardiovascular drug due to its long-lasting blood pressure increasing effect . The synthesis process involves an improved method that yields the compound in a cost-effective manner, which is crucial for the large-scale production of cardiovascular medications.
Anticancer Drug Development
The 2-aminothiazole scaffold, which is structurally similar to the compound , has shown promise in anticancer drug discovery . It forms the basis of clinically applied anticancer drugs such as dasatinib and alpelisib. Research indicates that derivatives of this scaffold exhibit potent inhibitory activity against a range of human cancerous cell lines, making it a valuable asset in the development of new anticancer therapies.
Small Molecule Antitumor Agents
Investigations into small molecule antitumor agents are ongoing, with the aim of decreasing drug resistance and reducing side effects associated with current treatments . The compound’s structure could potentially contribute to this field by providing a framework for developing new agents that offer improved outcomes for patients with cancer.
Pharmacological Research
The compound’s unique properties make it a candidate for broad pharmacological research. Its potential applications extend to exploring new treatments for various diseases, given its role in the synthesis of diverse therapeutic agents .
Chemical Process Optimization
The compound is also significant in chemical research focused on process optimization. The improved synthesis methods for related compounds highlight the importance of developing efficient, cost-effective, and scalable processes for industrial applications .
Drug Resistance Reduction
One of the major challenges in current medical treatments, particularly in oncology, is drug resistance. Research into compounds like 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride could lead to the discovery of new drugs that are less susceptible to resistance mechanisms, thereby prolonging their efficacy .
Side Effect Mitigation
The ongoing quest to reduce the unpleasant side effects of drugs could benefit from the study of this compound. By understanding its interactions and effects at the molecular level, researchers can design drugs that are more targeted and have fewer systemic side effects .
Broad Spectrum Antiviral Research
While not directly linked to antiviral properties, the structural similarities with 2-aminothiazole derivatives suggest potential applications in the development of broad-spectrum antiviral agents. This is particularly relevant in the context of emerging infectious diseases and the need for versatile antiviral drugs .
Mechanism of Action
Target of Action
Similar compounds such as 2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . They have also shown significant antibacterial and antifungal potential .
Mode of Action
It is known that similar compounds can inhibit specific enzymes such as cyclooxygenases (cox-1, cox-2), which play a crucial role in inflammation and pain .
Biochemical Pathways
Similar compounds have been found to inhibit the cyclooxygenase pathway, which plays a crucial role in inflammation and pain .
Result of Action
Similar compounds have been found to inhibit specific enzymes, leading to potential anti-inflammatory and anticancer effects .
Future Directions
properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-3-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c12-10(11(15)13-6-7-14)8-9-4-2-1-3-5-9;/h1-5,10,14H,6-8,12H2,(H,13,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWDAVNNJFVFBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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